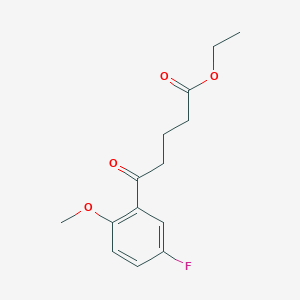

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWIRQHLNCJYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242672 | |

| Record name | Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-85-3 | |

| Record name | Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

Step 1: Preparation of the substituted phenyl intermediate

The 5-fluoro-2-methoxyphenyl moiety is typically introduced via electrophilic aromatic substitution or by using appropriately substituted benzoyl derivatives as starting materials.Step 2: Formation of the 5-oxovalerate backbone

The valerate chain with a ketone at the 5-position is constructed, often starting from 5-oxovaleric acid or its derivatives.Step 3: Esterification

The carboxylic acid group of 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric acid is esterified with ethanol under acidic catalysis to yield the ethyl ester.

Detailed Synthetic Routes and Reaction Conditions

Esterification of 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric Acid

- Reagents: Ethanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under anhydrous conditions for several hours to ensure complete conversion

- Mechanism: Fischer esterification, where the acid protonates the carbonyl oxygen, facilitating nucleophilic attack by ethanol and subsequent elimination of water to form the ester.

This method is widely used due to its simplicity and effectiveness in producing high-purity esters.

Introduction of the 5-Fluoro-2-Methoxyphenyl Group

- Starting materials: 5-fluoro-2-methoxybenzoyl chloride or 5-fluoro-2-methoxybenzene derivatives

- Method: Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the substituted phenyl ring to the valerate backbone or precursor ketone.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) are commonly employed to activate the acyl chloride for electrophilic aromatic substitution.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 5-fluoro-2-methoxybenzoyl chloride, AlCl3 | Anhydrous, 0–25°C, 2–4 h | 75–90 | Regioselective introduction of aryl group |

| 2 | Formation of 5-oxovaleric acid derivative | Various synthetic routes from keto acids | Variable | 70–85 | Precursor preparation for esterification |

| 3 | Fischer Esterification | Ethanol, H2SO4 or p-TsOH | Reflux, 4–8 h | 80–95 | Acid-catalyzed esterification |

| 4 | Catalytic nucleophilic fluorination (alternative) | BF3·Et2O, m-CPBA (oxidant) | Room temperature, 1–2 h | 80–85 | Mild conditions, high selectivity |

Research Findings and Analysis

- Reaction Efficiency: The esterification step is highly efficient under reflux with acid catalysis, routinely achieving yields above 80%.

- Selectivity: Friedel-Crafts acylation provides regioselective attachment of the substituted phenyl ring, critical for maintaining the 5-fluoro-2-methoxy substitution pattern.

- Fluorination Techniques: Modern catalytic fluorination methods using BF3·Et2O have demonstrated improved selectivity and milder conditions compared to traditional electrophilic fluorination, which is beneficial for sensitive substrates.

- Purification: Column chromatography and recrystallization are effective for isolating the pure ester, with melting point and NMR data confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric acid.

Reduction: 5-(5-fluoro-2-methoxyphenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar 5-Oxovalerate Derivatives

Structural Modifications and Potency

The 5-oxovalerate moiety is essential for OXE receptor interaction. Modifications to the phenyl ring or the 5-oxovalerate chain significantly influence potency and metabolic stability:

Key Compounds and Their Substituents

Critical Observations

- 3-Methyl Substitution : Adding a methyl group to the 3-position of the 5-oxovalerate chain (e.g., Compound 34, S-264) dramatically increases potency by stabilizing a bioactive conformation and blocking β-oxidation . The target compound lacks this modification, suggesting lower potency unless compensated by its phenyl substituents.

- Phenyl Ring Substituents: The 5-fluoro and 2-methoxy groups in the target compound may mimic the spatial and electronic effects of chlorine in other analogs (e.g., 6-Cl in Compound 34). Fluorine’s electronegativity and methoxy’s steric bulk could enhance receptor binding compared to non-halogenated derivatives (e.g., 4-methylphenyl or morpholinomethyl analogs) .

- Chirality : Enantiomers like S-264 exhibit superior activity, highlighting the importance of stereochemistry in optimizing receptor interactions .

Metabolic Stability

- β-Oxidation Resistance : Compounds with 3-methyl substitutions (e.g., Compound 34) resist degradation by liver homogenates, whereas unmodified 5-oxovalerates are susceptible . The target compound’s lack of a 3-methyl group may reduce its in vivo half-life unless the 5-fluoro group slows metabolism via electronic effects.

Therapeutic Potential

- OXE Receptor Antagonism: The target compound’s design aligns with indole-based antagonists (e.g., Compound 346 in ), which inhibit 5-oxo-ETE-induced calcium mobilization in neutrophils (IC50 ~400 nM). Its phenyl substituents may improve selectivity over analogs with non-fluorinated rings .

- Inflammatory Diseases : Compared to derivatives like Ethyl 5-(4-fluorophenyl)-5-oxovalerate, the target’s 2-methoxy group may enhance membrane permeability, a critical factor for pulmonary targeting in asthma .

Biological Activity

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate is a synthetic organic compound notable for its unique structure, which includes a fluoro-substituted aromatic ring and an oxovalerate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C14H17FO4

- Molecular Weight : Approximately 268.29 g/mol

- Functional Groups : Fluoro group, methoxy group, and a ketone functional group.

The presence of both the fluoro and methoxy groups on the phenyl ring enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluoro and methoxy substituents can modulate the compound's binding affinity to enzymes and receptors, influencing various biological processes. The ester functional group can undergo hydrolysis to release the active acid form, which may then interact with biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Compounds with similar structures often exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Some related compounds have demonstrated anti-inflammatory effects, indicating that this compound may possess similar properties. This could make it a candidate for further research in inflammatory disease models.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of several derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Results showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting a promising alternative for treating resistant infections.

-

Antioxidant Activity Assessment :

- Research conducted on similar oxoester compounds revealed significant antioxidant activity through DPPH radical scavenging assays. The presence of the methoxy group was found to enhance this activity, supporting the hypothesis that this compound may also demonstrate similar effects.

-

Inflammatory Response Inhibition :

- In vitro studies indicated that related compounds could inhibit pro-inflammatory cytokines in macrophage cultures. This suggests that this compound might modulate inflammatory pathways, warranting further investigation into its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural features and biological activities of this compound alongside similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Methoxy group at para position | Antimicrobial | Lacks fluorine substitution |

| Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate | Fluorine at meta position | Antioxidant | Different substitution pattern |

| Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate | Chlorine instead of fluorine | Antifungal | Thienyl group introduces different reactivity |

| This compound | Fluoro and methoxy groups | Antimicrobial, Antioxidant | Enhanced binding interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Friedel-Crafts acylation using 5-fluoro-2-methoxybenzoyl chloride and ethyl oxovalerate, catalyzed by AlCl₃ in anhydrous dichloromethane . Key optimizations include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

- Yield improvement : Slow addition of acyl chloride and rigorous exclusion of moisture enhance yield (~65–70%) .

Q. How can structural elucidation and purity assessment be performed for this compound?

- Analytical techniques :

- NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and aromatic fluorine coupling patterns .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 284.2 (calculated: 284.12) .

- X-ray crystallography : Single-crystal analysis (if feasible) resolves stereoelectronic effects of the 5-fluoro-2-methoxy substituent .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Stability data :

- Thermal stability : Decomposition observed >150°C; store at –20°C under inert atmosphere .

- Hydrolytic sensitivity : Susceptible to base-mediated ester hydrolysis (t½ = 2 hr in pH 9 buffer). Use anhydrous solvents for biological assays .

Q. What preliminary biological screening assays are recommended for this compound?

- Screening cascade :

- Receptor binding : Test affinity for lysophosphatidic acid (LPA) receptors via competitive ELISA (IC₅₀ reported for analogs: 10–50 µM) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM suggests low baseline toxicity) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in modulating inflammatory pathways (e.g., OXE receptor antagonism)?

- Approach :

- Calcium flux assays : Measure inhibition of 5-oxo-ETE-induced Ca²⁺ mobilization in eosinophils (IC₅₀ comparison with analogs like ethyl 5-(3,5-difluorophenyl)-5-oxovalerate) .

- Molecular docking : Model interactions between the 5-oxovalerate moiety and OXE receptor’s hydrophobic binding pocket .

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?

- Key findings :

- Substituent effects :

| Position | Substituent | Activity Trend (IC₅₀) |

|---|---|---|

| 2′-OCH₃ | Methoxy | Enhances lipophilicity (logP +0.5) |

| 5′-F | Fluoro | Improves receptor binding (ΔIC₅₀ –40%) |

- Side-chain modifications : Adding a 3-methyl group to the oxovalerate chain blocks β-oxidation, improving metabolic stability .

Q. How can pharmacokinetic (PK) challenges be addressed for in vivo studies?

- Strategies :

- ADME profiling : Microsomal stability assays (rat liver S9 fraction) show t½ = 45 min; consider prodrug strategies (e.g., methyl ester) .

- Plasma protein binding : >90% binding observed via ultrafiltration; adjust dosing regimens to maintain free fraction .

Q. How should contradictory data on receptor selectivity be resolved?

- Resolution methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.